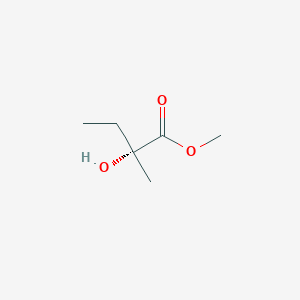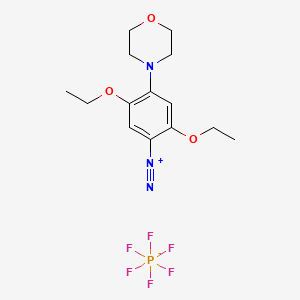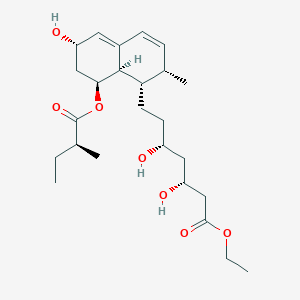
(2-Fluorophenyl)(methylamino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)(methylamino)acetonitrile is an organic compound with the molecular formula C9H9FN2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a 2-fluorophenyl group and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(methylamino)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
2-Fluorobenzyl cyanide+Methylamine→this compound
The reaction is usually performed in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fluorophenyl)(methylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl)(methylamino)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Fluorophenyl)(methylamino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
2-Fluorophenylacetonitrile: Similar structure but lacks the methylamino group.
4-Fluorophenylacetonitrile: Fluorine atom is positioned differently on the phenyl ring.
N-Methyl-2-fluorophenylacetamide: Contains an amide group instead of a nitrile group.
Uniqueness: (2-Fluorophenyl)(methylamino)acetonitrile is unique due to the presence of both the 2-fluorophenyl and methylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
370554-90-8 |
|---|---|
Molekularformel |
C9H9FN2 |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-2-(methylamino)acetonitrile |
InChI |
InChI=1S/C9H9FN2/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9,12H,1H3 |
InChI-Schlüssel |
KFFKATVFYIXXMS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(C#N)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)


![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)

![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)



![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)




